molecular formula C6H11NO3 B13000714 3-(Ethylamino)oxetane-3-carboxylicacid

3-(Ethylamino)oxetane-3-carboxylicacid

Katalognummer: B13000714
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: WIKZGWULAXIRSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethylamino)oxetane-3-carboxylic acid is a heterocyclic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane-3-carboxylic acid derivatives, while substitution reactions can produce various substituted oxetane compounds .

Wirkmechanismus

The mechanism of action of 3-(ethylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways and exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Ethylamino)oxetane-3-carboxylic acid is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other oxetane derivatives and can lead to unique applications in various fields .

Eigenschaften

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

3-(ethylamino)oxetane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-2-7-6(5(8)9)3-10-4-6/h7H,2-4H2,1H3,(H,8,9)

InChI-Schlüssel

WIKZGWULAXIRSU-UHFFFAOYSA-N

Kanonische SMILES

CCNC1(COC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.